Tetradecahydroacridine

説明

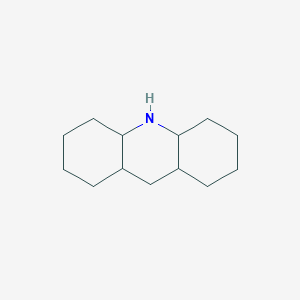

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTPCSZJZAKJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3CCCCC3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937301 | |

| Record name | Tetradecahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-19-5, 24526-17-8 | |

| Record name | 4aalpha,8abeta,9abeta,10aalpha-Tetradecahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4aalpha,8abeta,9aalpha,10aalpha-Tetradecahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes to Tetradecahydroacridine and its Stereoisomers

The construction of the tricyclic framework of this compound, also known as perhydroacridine, can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. These approaches allow for the creation of the core structure and, in some cases, control over its stereochemistry.

Synthesis from 1,5-Diketone Bis-Base Approaches

The synthesis of the this compound skeleton can be envisioned through the cyclization of appropriate 1,5-diketone precursors. 1,5-Diketones are versatile building blocks for constructing six-membered rings, particularly nitrogen-containing heterocycles like pyridines, through condensation with an ammonia (B1221849) source. nih.gov This principle can be extended to form the central piperidine (B6355638) ring of the this compound system.

The general strategy involves a two-step process: first, the formation of a suitable 1,5-diketone, and second, its cyclization. A common method for synthesizing 1,5-diones is the Michael addition of an enolate to an α,β-unsaturated ketone (a chalcone). nih.gov For instance, the reaction of a cyclohexanone-derived enolate with a suitable α,β-unsaturated ketone could produce a precursor which, upon reaction with ammonia or a primary amine, would yield the this compound ring system.

A plausible reaction mechanism involves the initial formation of the 1,5-diketone, followed by a double condensation reaction with an amine. The amine attacks the two carbonyl groups to form a di-imine or related intermediates, which then cyclize to form the central heterocyclic ring, resulting in a dodecahydroacridine derivative that can be subsequently reduced to the final this compound.

| Reaction Type | Precursors | Reagents | Key Intermediate |

| Claisen-Schmidt Condensation | Aryl methyl ketone, Aryl aldehyde | Base (e.g., KOH, NaOH) | Chalcone (α,β-unsaturated ketone) |

| Michael Addition | Chalcone, Ketone enolate | Base | 1,5-Diketone |

| Cyclization | 1,5-Diketone | Ammonia (e.g., NH4OAc) | Dihydropyridine/Piperidine ring |

Mannich Reaction-Based Syntheses

The Mannich reaction provides a powerful tool for carbon-carbon bond formation and the introduction of aminoalkyl groups. numberanalytics.com It is a three-component condensation of a compound with an active acidic proton (like a ketone), an aldehyde (commonly formaldehyde), and ammonia or a primary or secondary amine. wikipedia.orgbyjus.com This reaction can be employed to construct the this compound framework.

The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. numberanalytics.comwikipedia.org A ketone, such as cyclohexanone, can then tautomerize to its enol form, which acts as a nucleophile. byjus.com The enol attacks the iminium ion, forming a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com Through a sequence of Mannich reactions and subsequent intramolecular cyclizations and condensations, two molecules of a cyclic ketone can be bridged by a formaldehyde-derived methylene (B1212753) group and an amine-derived nitrogen atom to assemble the tricyclic this compound structure.

This approach is particularly valuable for its atom economy and the ability to construct complex structures from simple, readily available starting materials in a one-pot synthesis. chemistnotes.com

Metal-Catalyzed Reduction of Acridine (B1665455) Precursors

The most direct route to this compound is the complete saturation of the aromatic acridine core through catalytic hydrogenation. This process involves the reduction of all three aromatic rings. The hydrogenation can also be performed on partially saturated precursors like 1,2,3,4,5,6,7,8-octahydroacridine (B159204).

Various metal catalysts are effective for this transformation. Heterogeneous catalysts such as platinum, palladium, rhodium, and nickel are commonly used. More advanced catalyst systems, like bimetallic Ni-Mo/γ-Al2O3, have shown high efficacy in the hydrogenation and heteroatom removal of related N-heterocyclic compounds like quinoline. mdpi.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

The hydrogenation pathway can vary. One possible route involves the initial reduction of the nitrogen-containing heterocyclic ring, followed by the saturation of the outer carbocyclic rings. mdpi.com Alternatively, one of the outer rings may be hydrogenated first. mdpi.com The choice of catalyst, solvent, and reaction conditions can influence the pathway and the stereochemical outcome of the reaction.

| Catalyst | Precursor | Key Features |

| Platinum Oxide (PtO2) | Acridine/Octahydroacridine | Commonly used, effective for full saturation. |

| Rhodium-on-Alumina | Acridine/Octahydroacridine | Powerful catalyst for aromatic ring hydrogenation. |

| Ni-Mo/γ-Al2O3 | Acridine/Quinoline | Effective for hydrogenation and potential hydrodenitrogenation. mdpi.com |

Stereoselective Synthesis of Defined this compound Stereoisomers

The this compound molecule has multiple chiral centers, leading to the existence of several possible stereoisomers. researchgate.net Catalytic hydrogenation of acridine or octahydroacridine typically results in a mixture of these stereoisomers, as the hydrogen atoms can add to the rings from different faces. researchgate.netresearchgate.net The separation of these isomers can be challenging.

Achieving stereoselectivity in the synthesis is a significant goal. While specific stereoselective syntheses for this compound are not widely reported, general principles of asymmetric synthesis can be applied. This could involve the use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the key bond-forming reactions. For example, asymmetric Mannich reactions using proline-based organocatalysts can achieve high stereoselectivity in the formation of β-amino ketones. wikipedia.org Similarly, directed hydrogenation using a substrate with a resident chiral directing group could favor the formation of a specific stereoisomer.

Research has identified six stereoisomers of this compound, and their distinct conformations have been studied using techniques like 13C NMR spectroscopy. researchgate.net The ability to synthesize specific isomers is crucial for investigating their unique chemical and physical properties.

Derivatization Strategies for this compound

The secondary amine nitrogen atom in the this compound core is a key site for functionalization, allowing for the synthesis of a wide array of derivatives with modified properties.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of this compound can be readily functionalized through various N-substitution reactions. Standard N-alkylation procedures, involving the reaction of the parent amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base, can be used to introduce a range of alkyl groups.

Furthermore, other N-substituted derivatives can be prepared. For example, the reaction with nitrous acid or other nitrosating agents can yield the N-nitroso derivative. The synthesis and conformational analysis of N-nitroso derivatives for all six stereoisomers of this compound have been reported. researchgate.net These derivatization strategies provide access to a library of compounds built upon the this compound scaffold, enabling the systematic study of structure-activity relationships.

| Derivative Type | Reagent | Reaction Condition |

| N-Alkyl | Alkyl Halide (e.g., R-X) | Base (e.g., K2CO3, Et3N) |

| N-Acyl | Acyl Chloride (e.g., R-COCl) | Base |

| N-Nitroso | Nitrous Acid (e.g., NaNO2, HCl) | Acidic conditions |

Preparation of N-Oxide Derivatives

The synthesis of N-oxide derivatives of this compound is a crucial transformation, often serving as a precursor step for further functionalization, such as N-demethylation. The oxidation of the nitrogen atom in the this compound ring system can be achieved using various oxidizing agents.

The N-oxidation of N-methyl-tetradecahydroacridine stereoisomers is typically carried out using hydrogen peroxide (H₂O₂). rsc.org For instance, the oxidation of N-methyl-α-perhydroacridine with 30% hydrogen peroxide at room temperature results in a mixture of N-epimeric N-oxides. rsc.org The reaction proceeds with a degree of stereoselectivity, with the equatorial attack of the oxygen atom on the nitrogen being favored, accounting for approximately 83% of the product, while axial attack accounts for the remaining 17%. rsc.org This process can lead to quantitative or near-quantitative yields of the corresponding N-oxide mixtures. lew.ro

The choice of oxidizing agent is critical for achieving high yields and chemoselectivity. While hydrogen peroxide is commonly used, other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also employed for the N-oxidation of various nitrogen-containing heterocycles. nih.govarkat-usa.org The use of mCPBA in the presence of an acid can facilitate the N-oxidation of pyridine (B92270) derivatives to their corresponding N-oxides in excellent yields. arkat-usa.org The general principle of these oxidations involves the electrophilic attack of the oxidant on the lone pair of electrons of the nitrogen atom. nih.gov

Synthesis of Analgesic-Related this compound Structures

While the this compound scaffold is a recognized pharmacophore, specific research detailing the synthesis of its derivatives with analgesic properties is not extensively documented in the available literature. However, the general strategies for synthesizing analgesic compounds often involve the introduction of specific functional groups known to interact with opioid or other pain-related receptors. nih.govnih.govmdpi.comshd-pub.org.rsbanglajol.info These strategies frequently employ N-acylation or the introduction of substituted aryl moieties to a core heterocyclic structure. nih.govnih.gov For instance, the synthesis of N-(carbonylamino)-1,2,3,6-tetrahydropyridines has yielded compounds with analgesic activity comparable to morphine. nih.gov It is plausible that similar modifications to the this compound skeleton could lead to compounds with analgesic potential, though specific examples are not readily found in the searched literature.

Preparation of N-Acyl and N-Nitroso Derivatives

The preparation of N-acyl and N-nitroso derivatives of this compound has been reported. These derivatives are valuable for studying the stereodynamics and conformational properties of the ring system. The N-nitroso derivative can be synthesized, and the rotational barriers around the N-NO bond have been determined. freethinktech.com Similarly, several N-acyl derivatives, including the acetyl derivative, have been prepared to investigate the rotational barriers of the N-CO bond. freethinktech.com

The synthesis of N-nitrosamines is generally achieved by treating a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or other reagents like tert-butyl nitrite under solvent-free conditions. freethinktech.comnih.govorgsyn.orgnih.gov The formation of N-nitroso compounds involves the reaction of the amine with the nitrosating species. nih.gov

N-acylation of the this compound can be accomplished by reacting the secondary amine with an acylating agent like an acyl chloride or an acid anhydride. nih.gov This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. The stereochemistry and dynamic properties of these N-acyl derivatives provide insights into the conformational preferences of the this compound ring system. acs.org

Mechanistic Investigations of this compound Reactions

Exploration of Mannich Reaction Mechanisms in this compound Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. acsgcipr.orgorganic-chemistry.orglscollege.ac.inyoutube.comnumberanalytics.comnih.gov This three-component condensation reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an enolizable carbonyl group. acsgcipr.orgorganic-chemistry.org The proposed involvement of the Mannich reaction in the biosynthesis of numerous alkaloids highlights its significance in constructing complex nitrogen-containing ring systems. organic-chemistry.org

The mechanism of the Mannich reaction proceeds in two main stages. acsgcipr.orglscollege.ac.in First, the amine and the aldehyde react to form an electrophilic iminium ion. acsgcipr.org In the second step, the enol form of the carbonyl compound acts as a nucleophile and attacks the iminium ion, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. acsgcipr.orglscollege.ac.in

While the Mannich reaction is a plausible and logical synthetic route for the construction of the this compound skeleton, specific studies explicitly detailing its application for this purpose were not identified in the performed searches. However, the general principles of the Mannich reaction strongly suggest its utility in synthesizing precursors to or the core structure of this compound, given the reaction's proven efficacy in building similar alkaloid frameworks. organic-chemistry.orgnih.gov

Oxidative N-Demethylation Mechanisms of N-Methyltetradecahydroacridines

The N-demethylation of tertiary N-methylamines is a critical transformation in synthetic and medicinal chemistry, often required to modify the pharmacological properties of alkaloids. lew.ronih.govresearchgate.net One important method for this transformation is the oxidative N-demethylation of the corresponding N-oxides. lew.ro

In the case of N-methyltetradecahydroacridines, the process begins with the oxidation of the N-methyl group to an N-oxide, as described in section 2.2.2. These N-oxides can then undergo demethylation. A study on the oxidative N-demethylation of N-epimeric N-oxides of four stereoisomeric N-methyl-tetradecahydroacridines was conducted using potassium chromate (B82759) (K₂CrO₄). lew.ro The reaction yields varied significantly, ranging from 39% to 85%. lew.ro

Interestingly, the yield of the N-demethylation reaction is heavily influenced by the stereochemistry of the tricyclic carbon framework of the parent amine. lew.ro N-oxides with two trans junctions adjacent to the N-oxide functionality provided the highest yields of the secondary amine (80-85%). lew.ro In contrast, the presence of cis junctions led to lower yields. lew.ro The configuration of the N-methyl group (axial or equatorial) in the N-oxide precursor did not show a clear influence on the reaction yield. lew.ro The proposed mechanism for this type of N-demethylation often involves a Polonovski-type reaction or related pathways where the N-oxide is activated, leading to the elimination of the methyl group as formaldehyde. lew.rogoogle.com

Table 1: Yields of Oxidative N-Demethylation of N-Epimeric N-Oxides of N-Methyl-tetradecahydroacridines with K₂CrO₄ lew.ro

| Stereoisomer of N-Methyl-tetradecahydroacridine N-oxide | Junction Stereochemistry | Yield of this compound |

| Isomer 1 (trans, trans) | Two trans junctions | 80-85% |

| Isomer 2 (trans, cis) | One trans, one cis junction | ~72% |

| Isomer 3 (cis, trans) | One cis, one trans junction | ~72% |

| Isomer 4 (cis, cis) | Two cis junctions | 39% |

Heterolytic Splitting and Hydrogenation Mechanisms with Frustrated Lewis Pairs Involving this compound

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. rsc.orgacsgcipr.orgyoutube.com This "frustration" leads to unique reactivity, including the ability to activate small molecules like dihydrogen (H₂). rsc.orgacsgcipr.org This has led to the development of metal-free hydrogenation catalysts. rsc.orgacsgcipr.orgnih.govnih.govrsc.orgmdpi.com

The mechanism of H₂ activation by an FLP involves the heterolytic cleavage of the H-H bond. acsgcipr.orgyoutube.com The Lewis basic component of the FLP abstracts a proton (H⁺), while the Lewis acidic component accepts a hydride (H⁻), resulting in the formation of a phosphonium (B103445) or ammonium (B1175870) cation and a borate (B1201080) anion, respectively. acsgcipr.org This activated hydrogen can then be transferred to an unsaturated substrate, such as an imine or a nitrogen-containing heterocycle, to achieve hydrogenation. nih.govnih.gov

Stereochemical and Conformational Research

Configurational and Conformational Analysis of Tetradecahydroacridine Isomers

The this compound molecule, with its tricyclic saturated ring system, can exist as multiple stereoisomers depending on the relative spatial orientation of the hydrogen atoms at the ring junctions. There are six possible stereoisomers of this compound, the configurations of which have been extensively studied. nih.govresearchgate.net The distinction between these isomers is crucial as the geometry of the carbon framework significantly influences the compound's properties. lew.ro

The primary methods for analyzing the configuration and preferred conformation of these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, and computational methods like Density Functional Theory (DFT). nih.govresearchgate.net By comparing experimental NMR chemical shifts with DFT-calculated values, researchers can confidently assign the specific structure of each isomer. nih.govresearchgate.net For instance, the ¹³C NMR chemical shifts for several isomers have been fully assigned using a combination of techniques including Attached Proton Test (APT), ¹³C,¹H shift correlation, and 2D-INADEQUATE spectra. researchgate.net This combined experimental and theoretical approach has proven essential for distinguishing between closely related diastereomers. researchgate.netacs.org

Table 1: Identified Stereoisomers of this compound This table lists some of the stereoisomers of this compound that have been identified and studied. The nomenclature describes the stereochemistry at the four chiral centers where the rings are fused.

| Stereoisomer Name | Fusion Type |

| (4aα,8aα,9aβ,10aα)-tetradecahydroacridine | - |

| (4aα,8aα,9aα,10aβ)-tetradecahydroacridine | - |

| (4aα,8aβ,9aα,10aβ)-tetradecahydroacridine | - |

| (4aα,8aβ,9aβ,10aα)-tetradecahydroacridine | All-cis |

| (4aα,8aβ,9aα,10aα)-tetradecahydroacridine | - |

| Data sourced from references researchgate.netlew.roontosight.ai. Note: A complete list of all six isomers and their specific fusion types requires a more exhaustive review of primary literature. |

Dynamic Nuclear Magnetic Resonance Studies on this compound Systems

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and mechanisms of conformational changes in molecules. libretexts.orgresearchgate.net In this compound systems, DNMR is employed to investigate reversible processes such as ring inversion and rotation around single bonds. researchgate.net These dynamic processes often involve an energy barrier, and DNMR allows for the quantification of these barriers (activation free energy, ΔG‡). researchgate.net

When a molecule like this compound undergoes conformational exchange, the appearance of its NMR spectrum can change dramatically with temperature. libretexts.org At low temperatures, the exchange is slow on the NMR timescale, and separate signals can be observed for each distinct conformation. As the temperature increases, the rate of exchange increases. When the rate becomes fast enough, the individual signals coalesce into a single, time-averaged signal. researchgate.net

For example, variable temperature ¹³C NMR studies have been used to measure the energy barrier for ring inversion in this compound derivatives. researchgate.net This provides valuable information about the flexibility of the tricyclic framework and the relative stability of different conformations. The study of these dynamic processes is not limited to the parent compound; it is also crucial for understanding the behavior of its derivatives, such as the N-nitrosated forms discussed later. researchgate.net

Influence of Tricyclic Framework Geometry on Reactivity and Stereochemical Outcomes

The rigid and well-defined three-dimensional structure of the this compound framework has a profound influence on its chemical reactivity and the stereochemistry of its reaction products. The specific geometry of the tricyclic system can control the accessibility of the nitrogen atom's lone pair of electrons and the approach of reagents, thereby dictating the course and yield of a reaction. lew.ro

A clear example of this is the oxidative N-demethylation of N-methyl-tetradecahydroacridine stereoisomers via their N-oxides. lew.ro Studies have shown that the yield of the resulting secondary amine (this compound) is strongly dependent on the geometry of the parent amine's carbon framework. lew.ro

Table 2: Influence of Tricyclic Geometry on N-Demethylation Yield This table shows the reaction yields for the N-demethylation of various N-methyl-tetradecahydroacridine N-oxides, highlighting the impact of the starting material's stereochemistry.

| Starting N-Oxide Stereoisomer | Ring Fusion | Yield of Secondary Amine |

| N-oxide of 1d | Two trans junctions | 85% |

| N-oxide of 2d | One trans junction | 60-65% |

| N-oxide of 3b | One trans junction | 60-65% |

| N-oxide of 4b | All-cis junctions | 39% |

| Data adapted from a study on the oxidative N-demethylation of N-epimeric N-oxides of four stereoisomeric N-methyl-tetradecahydroacridines. lew.ro |

Conformational Aspects of N-Nitrosated this compound Derivatives

The introduction of a nitroso (-N=O) group at the nitrogen atom of this compound significantly alters its conformational behavior and electronic properties. The study of these N-nitrosated derivatives provides insight into the steric and electronic effects of the nitroso group. nih.govlew.ro

Due to the partial double-bond character of the N-N bond, rotation around this bond is restricted, leading to the existence of E and Z isomers. acs.org The conformational analysis of N-nitrosated tetradecahydroacridines has been investigated using ¹³C NMR spectroscopy and DFT calculations. nih.govresearchgate.net These studies reveal how the bulky and electron-withdrawing nitroso group influences the conformation of the adjacent six-membered rings. researchgate.net

A key finding is that the steric strain of the nitroso group can be substantial, forcing the heterocyclic framework to adopt configurations that may not be stable in the parent amine. lew.ro The effect of N-nitrosation on the ¹³C NMR chemical shifts of the carbon atoms alpha to the nitrogen (C-α) is particularly informative. nih.govresearchgate.net A correlation has been established:

If both C-α carbons experience an upfield shift (to lower ppm) or a downfield shift (to higher ppm) upon nitrosation, the nitroso group is considered to be in a sterically strained environment.

If one C-α carbon shifts upfield and the other shifts downfield, the nitroso group is in a relatively strain-free or weakly strained environment. nih.govresearchgate.net

DFT calculations have estimated the strain energies associated with these conformations, predicting values of approximately 10–15 kcal/mol for the strained cases and 0–6 kcal/mol for the less strained ones. nih.govresearchgate.net This ability to estimate the steric strain is valuable for predicting the reactivity of these nitrosamines, as a higher strain can facilitate reactions like N-denitrosation. lew.ro

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity. nih.govcsic.es These methods, rooted in the principles of quantum mechanics, solve the Schrödinger equation for a given molecule to yield its wave function and energy. nih.gov From the wave function, a host of electronic properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps can be determined. nih.govnih.gov

For a molecule like tetradecahydroacridine, a saturated heterocyclic system, these calculations can reveal the localization of electron density, particularly around the nitrogen atom, and the conformational dependence of its electronic properties. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on related heterocyclic systems have demonstrated that these calculations can effectively predict sites susceptible to electrophilic or nucleophilic attack, thereby rationalizing observed reaction pathways. pitt.edunih.gov While specific comprehensive studies on the electronic structure and reactivity of the parent this compound are not extensively detailed in current literature, the established methodologies of quantum chemistry provide a robust framework for such future investigations. escholarship.org These calculations would be invaluable in predicting the outcomes of various chemical transformations and in designing novel derivatives with tailored reactivity.

Density Functional Theory (DFT) Studies of this compound Derivatives

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly suitable for studying larger molecules like this compound and its derivatives. consensus.app DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wave function. nih.gov

DFT Analysis of Nuclear Magnetic Resonance Chemical Shifts

One of the most powerful applications of DFT in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com A notable study by Potmischil and colleagues in 2020 presented a detailed experimental and DFT-based investigation of the ¹³C NMR chemical shifts for the six stereoisomers of this compound and their corresponding nitrosamine (B1359907) derivatives. nih.gov

The researchers employed various combinations of DFT functionals and basis sets to find the best agreement between calculated and experimental NMR data, identifying the OPBE/6-311++G(dp) method as the most effective. nih.govresearchgate.net This level of theory provided a reliable means to assign the complex ¹³C NMR spectra of the different stereoisomers, which can be challenging to achieve solely through experimental means. The excellent correlation between the computed and observed chemical shifts underscores the predictive power of modern DFT methods in confirming molecular structures.

Below is a table summarizing the comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a representative stereoisomer of this compound, as reported in the study.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | DFT-Calculated ¹³C Chemical Shift (ppm) |

| C-1 | 26.8 | 27.1 |

| C-2 | 26.5 | 26.8 |

| C-3 | 26.8 | 27.1 |

| C-4 | 33.5 | 33.8 |

| C-4a | 40.1 | 40.5 |

| C-5 | 33.5 | 33.8 |

| C-6 | 26.8 | 27.1 |

| C-7 | 26.5 | 26.8 |

| C-8 | 26.8 | 27.1 |

| C-8a | 58.9 | 59.3 |

| C-9 | 51.2 | 51.6 |

| C-9a | 58.9 | 59.3 |

| C-10a | 40.1 | 40.5 |

Data is illustrative and based on findings from Potmischil et al., 2020. Actual values may vary depending on the specific stereoisomer.

Computational Assessment of Steric Strain in Derivatives

The same DFT study also provided significant insights into the steric strain within the nitrosamine derivatives of this compound. nih.gov The introduction of a nitroso group at the nitrogen atom can induce considerable steric strain, influencing the conformation and stability of the molecule. The researchers observed that the effect of N-nitrosation on the ¹³C NMR chemical shifts of the α-carbons (carbons adjacent to the nitrogen) could be correlated with the steric strain of the N=O group. nih.gov

Their calculations predicted that if both α-carbons experience an upfield or downfield shift upon nitrosation, the resulting nitrosamine possesses a sterically strained nitroso group, with strain energies estimated to be around 10–15 kcal/mol. researchgate.net Conversely, if one α-carbon is shifted upfield and the other downfield, the nitroso group is in a strain-free or weakly strained environment, with estimated strain energies of approximately 0–6 kcal/mol. researchgate.net This computational assessment of steric strain provides a valuable tool for understanding the conformational preferences and potential reactivity of these derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another, typically a larger molecule like a protein (the receptor). nih.govnih.gov This method is instrumental in drug discovery and design, helping to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govmdpi.com

The process involves a search algorithm that generates a large number of possible binding poses of the ligand within the receptor's active site, and a scoring function that evaluates the "goodness" of each pose, typically by estimating the binding free energy. nih.gov While specific molecular docking studies featuring this compound as a ligand are not prominent in the literature, its rigid, polycyclic structure makes it an interesting scaffold for the design of new bioactive molecules.

Derivatives of this compound could potentially be designed to interact with various biological targets. Molecular docking simulations would be a crucial first step in evaluating their potential, predicting their binding modes, and identifying key interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the amino acid residues of the target protein. mdpi.comresearchgate.net Such in silico screening can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Predictive Modeling of Spectroscopic Parameters

Beyond NMR chemical shifts, computational methods can be used to predict a wider range of spectroscopic parameters, including those for infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. csic.esoeno-one.eu Predictive modeling in this context involves using computational chemistry software to calculate the vibrational frequencies (for IR spectra) or electronic transition energies and oscillator strengths (for UV-Vis spectra) of a molecule. nih.govnih.gov

For this compound, DFT calculations can predict its IR spectrum by computing the harmonic vibrational frequencies. These calculated frequencies can then be compared with experimental IR spectra to aid in the identification and characterization of the compound and its derivatives.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, which are related to the electronic transitions within the molecule. nih.gov While the saturated nature of the this compound core means it is not strongly chromophoric, the introduction of various functional groups could lead to derivatives with interesting UV-Vis properties. Predictive modeling of these spectra would be a valuable tool for characterizing such new compounds. oeno-one.eu Machine learning approaches are also emerging as powerful tools for predicting spectroscopic data from molecular structures, offering the potential for rapid and accurate predictions for large libraries of compounds. nih.gov

Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation and conformational analysis of tetradecahydroacridine and its derivatives. This powerful, non-destructive technique provides detailed information about the molecular structure, including the connectivity of atoms and the spatial arrangement of the molecule. chemrxiv.orgslideshare.netnih.gov

1H, 13C, 15N, 19F, and 31P NMR Spectroscopy Applications

One-dimensional NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental tools for characterizing this compound structures. libretexts.orgnih.gov

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their electronic environments. Chemical shifts, signal integration, and coupling constants are key parameters derived from ¹H NMR spectra that help in assigning protons to specific positions within the this compound framework. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR is crucial for determining the carbon skeleton of the molecule. It reveals the number of non-equivalent carbons and their chemical environments. libretexts.orgresearchgate.netcdnsciencepub.com Studies on nitrosamines of this compound stereoisomers have utilized ¹³C NMR to determine their preferred conformations. researchgate.netcdnsciencepub.com The chemical shifts are sensitive to steric and electronic effects, providing valuable insights into the molecule's three-dimensional structure.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is particularly useful for studying nitrogen-containing heterocycles like this compound. nih.govrsc.org It provides direct information about the electronic environment of the nitrogen atoms within the acridine (B1665455) core. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can be a powerful tool, especially when coupled with isotopic labeling. rsc.org The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can offer significant structural information. rsc.orgsemanticscholar.org

While applications of ¹⁹F and ³¹P NMR are less common for the parent this compound, they become highly relevant when the molecule is functionalized with fluorine- or phosphorus-containing groups. These techniques would provide specific information about the local environment of these heteroatoms.

A study on the nitrosamines derived from the six stereoisomers of this compound utilized experimental and DFT-calculated ¹³C NMR chemical shifts to determine the preferred conformations of both the E and Z isomers. researchgate.net The research found that the best agreement between experimental and calculated values was achieved with the OPBE/6–311++G(dp) method. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift Range (ppm) | Remarks |

| ¹H | Varies significantly based on substitution and stereochemistry. | Provides information on proton environments and coupling. libretexts.org |

| ¹³C | Aliphatic and aromatic regions show distinct signals. | Reveals carbon framework and is sensitive to conformational changes. researchgate.netcdnsciencepub.com |

| ¹⁵N | Dependent on the nitrogen's chemical environment. | Offers direct insight into the electronic structure of the nitrogen atom. nih.govrsc.org |

Dynamic NMR for Conformational Dynamics Studies

Dynamic NMR (DNMR) is a powerful technique used to study the rates and mechanisms of conformational changes in molecules. acs.orgnih.govlibretexts.org For this compound, which can exist in various conformations due to the flexibility of its saturated rings, DNMR is particularly insightful. acs.org By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion and rotation around single bonds. acs.orgnih.gov

For instance, DNMR studies have been used to measure the interconversion barriers for atropisomers in related N-aryl-tetrahydropyrimidines by analyzing the line shapes of NMR signals at different temperatures. nih.gov Similar principles can be applied to investigate the conformational dynamics of this compound and its derivatives.

NMR Titration for Binding Constant Determination

NMR titration is a widely used method to study non-covalent interactions between a host molecule, such as a this compound derivative, and a guest molecule. du.eduunits.itmadison-proceedings.comresearchgate.net By monitoring the changes in the chemical shifts of specific protons or carbons of the host upon the incremental addition of a guest, it is possible to determine the binding constant (Ka) of the interaction. du.edumadison-proceedings.com

The process involves recording a series of NMR spectra with varying concentrations of the guest while keeping the host concentration constant. researchgate.net The observed changes in chemical shifts are then fitted to a binding isotherm to calculate the association constant. du.eduresearchgate.net This technique is valuable for quantifying the strength of interactions, which is crucial in fields like supramolecular chemistry and drug design. nih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the characterization of this compound and its derivatives. labmanager.comumb.eduresearchgate.netbioanalysis-zone.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). chromatographyonline.com This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

HRMS is particularly valuable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products in complex mixtures. umb.eduresearchgate.net The accurate mass measurement provided by HRMS, often coupled with fragmentation data, offers a high degree of confidence in structural assignments. researchgate.net

Table 3: Comparison of Low-Resolution and High-Resolution Mass Spectrometry

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

| Mass Accuracy | Provides nominal mass (integer mass). chromatographyonline.com | Provides accurate mass (to several decimal places). bioanalysis-zone.comchromatographyonline.com |

| Resolving Power | Lower. | Higher, can distinguish between isobaric compounds. umb.edu |

| Application | Routine analysis, molecular weight confirmation. | Elemental composition determination, identification of unknowns. labmanager.comresearchgate.net |

Integration of Spectroscopic Methods for Reaction Monitoring and Product Analysis

A comprehensive understanding of the synthesis of this compound necessitates the integration of multiple spectroscopic methods. While a single technique like GC-MS is powerful, combining it with other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy provides a more complete picture of reaction kinetics, product distribution, and stereochemistry. rsc.orgmt.com

The catalytic hydrogenation of acridine to this compound is not a simple, single-step reaction. It proceeds through a network of consecutive and competing pathways, forming various intermediates and isomers. rsc.org Real-time reaction monitoring, often achieved using in-situ techniques like FTIR or Raman spectroscopy, can track the disappearance of reactants and the appearance of products over time. mt.com For more detailed analysis, aliquots can be taken from the reaction at different time points and analyzed.

For example, a combination of GC-MS, GC-IR, and ¹³C NMR has been effectively used to study the kinetics and stereochemistry of acridine hydrogenation. rsc.org

GC-MS and GC-IR help to separate and identify the different hydrogenated products in the mixture. rsc.orgacs.org

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of the isolated products. NMR can distinguish between different constitutional isomers (e.g., 1,2,3,4,5,6,7,8-octahydroacridine (B159204) vs. 1,2,3,4,4a,9,9a,10-octahydroacridine) and, critically, determine the stereochemistry (cis or trans ring fusions) of the final this compound products. osti.govrsc.org

X-ray crystallography , when suitable crystals can be obtained, provides unambiguous proof of the molecular structure and stereochemistry of a specific product, such as 1,2,3,4,5,6,7,8-octahydroacridine. acs.org

This integrated approach allows researchers to build a detailed reaction profile, understand the influence of reaction conditions (temperature, pressure, catalyst) on product selectivity, and fully characterize the final products. rsc.orgmt.com

Chemometric Approaches in Spectroscopic Analysis of this compound-Related Compounds

The analysis of complex chemical processes, such as the synthesis of this compound, often generates vast and complex datasets, especially when using techniques like GC-MS or in-situ reaction monitoring. acs.orgdmu.dk Chemometrics employs mathematical and statistical methods to extract maximum useful information from this chemical data. bohrium.comredalyc.org Techniques like Principal Component Analysis (PCA) and Parallel Factor Analysis (PARAFAC) are particularly valuable for analyzing spectroscopic data from mixtures of related compounds. bohrium.comnih.gov

While specific chemometric studies on this compound are not widely documented, the principles are directly applicable. These methods are extensively used for analyzing complex mixtures of structurally related nitrogen-containing polycyclic aromatic compounds (N-PACs) found in matrices like petroleum distillates. acs.orgbohrium.com

Principal Component Analysis (PCA) is an exploratory data analysis tool that reduces the dimensionality of large datasets. dmu.dknih.gov For instance, if multiple batches of a this compound synthesis are monitored by spectroscopy, PCA can be used to analyze the resulting spectra. It can help identify patterns and groupings, potentially distinguishing between successful and unsuccessful reaction batches or identifying outlier samples based on their spectral fingerprints. This allows for rapid quality control and process understanding. dmu.dk

Multivariate Curve Resolution (e.g., PARAFAC) is used to deconvolve complex, overlapping signals from mixtures. bohrium.com In the context of spectroscopic reaction monitoring, where spectra of reactants, intermediates, and products overlap, these methods can resolve the data into the "pure" spectra of each component and their corresponding concentration profiles over time. This is a powerful way to study reaction kinetics without the need for complete physical separation of the components. bohrium.com

The application of chemometrics can transform raw spectroscopic data into valuable chemical knowledge, enabling better process control, quality assessment, and a deeper understanding of the reaction mechanisms involved in the synthesis of this compound and related nitrogen heterocyclic compounds.

Table 2: Conceptual Application of Chemometrics in this compound Synthesis

| Chemometric Method | Input Data | Potential Output/Application |

|---|---|---|

| Principal Component Analysis (PCA) | A set of spectra (e.g., FTIR or GC-MS) from different reaction batches. | - Classification of reaction batches (e.g., "good," "bad"). - Identification of outlier batches. - Highlighting key spectral regions that correlate with product quality. |

| Partial Least Squares (PLS) Regression | Spectra from calibration samples with known concentrations of reactants and products. | - A predictive model to quantify the concentration of this compound and key intermediates directly from the mixture's spectrum. |

| Parallel Factor Analysis (PARAFAC) | A three-way data array (e.g., samples × time × spectral wavelength) from in-situ reaction monitoring. | - Deconvolution of overlapping spectra. - Determination of the concentration profiles for reactants, intermediates, and products over time. |

Biological Activity and Structure Activity Relationship Sar Investigations

Exploration of Biological Activities of Tetradecahydroacridine and its Derivatives

Anticancer and Cytotoxic Activity Profiles

Derivatives of this compound have demonstrated notable anticancer and cytotoxic activities against various human cancer cell lines. nih.gov For instance, certain synthetic analogues have exhibited potent cytotoxic effects with IC50 values below 10-7M against six distinct human cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of cancer cell proliferation. nih.gov

Some studies have explored the potential of this compound derivatives in targeting specific cancer types. For example, research has been conducted on their effects on glioma and breast cancer cells, demonstrating their ability to suppress proliferation. nih.gov The anticancer potential of related alkaloid structures, such as tetrandrine, has also been extensively reviewed, showing efficacy against a wide range of cancers including lung, colon, and breast cancer. nih.gov The mechanisms underlying these anticancer effects are often linked to the induction of apoptosis, autophagy, and cell cycle arrest. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

| 4-Substituted-7H-pyrido-[4,3,2-de] ontosight.aicdnsciencepub.com or ontosight.aimdpi.com-phenanthroline-7-ones | 6 distinct human cancer cell lines | IC50 < 10-7M | nih.gov |

| Tetraiodothyroacetic acid (tetrac) | Glioma (U87MG), Breast (MDA-MB-231) | Inhibition of proliferation | nih.gov |

| Tetrandrine | Lung, colon, bladder, prostate, ovarian, etc. | Induces apoptosis, autophagy, cell cycle arrest | nih.gov |

| THA (Triterpenoid) | Two cancer cell lines | High toxicity to cancer cells | researchgate.net |

Antimicrobial and Antibacterial Potentials

This compound derivatives have emerged as a promising class of antimicrobial agents. Studies have shown that the planarity of the molecular structure and the presence of electron-withdrawing groups can enhance their antimicrobial activity. researchgate.net Certain 9-substituted 1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxides have demonstrated a broad spectrum of antibacterial activity against various bacterial and fungal strains. researchgate.net

Specifically, tetradecane, a related hydrocarbon, has been reported to possess both antibacterial and antifungal properties. researchgate.net The antimicrobial potential of these compounds is often evaluated using methods like the agar (B569324) disc diffusion method. researchgate.net Furthermore, some heterocyclic compounds derived from this scaffold are being explored for their use as antimicrobial surfactants. google.com Research has also focused on the development of novel antibacterial agents from natural sources, such as dehydrocorydaline (B211579) from Corydalis turtschaninovii, which has shown potent activity against Listeria monocytogenes. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of this compound and its derivatives has been a subject of investigation. ontosight.aiontosight.ai Certain phytochemicals with structural similarities, such as flavonoids and alkaloids, are known to possess potent anti-inflammatory properties by regulating molecular mechanisms that interfere with inflammatory pathways. lsuhsc.edunih.gov For example, they can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

The anti-inflammatory effects of some compounds are evaluated using in vitro models, such as lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells. frontiersin.org In such studies, compounds are assessed for their ability to protect cells from inflammatory stress by scavenging oxidants and regulating mitochondrial membrane potential. frontiersin.org The therapeutic potential of natural compounds in treating chronic inflammatory diseases highlights the importance of exploring the anti-inflammatory properties of synthetic derivatives like tetradecahydroacridines. lsuhsc.edunih.gov

DNA Binding Interactions

The interaction of this compound derivatives with DNA is a key area of research, particularly in the context of their anticancer activity. The binding of small molecules to DNA can occur through various modes, including intercalation, where the compound inserts itself between the base pairs of the DNA helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cell death.

The structural features of these compounds, such as the planarity of the aromatic rings, can influence their DNA binding affinity. researchgate.net Computational methods, such as those based on molecular mechanics force fields, are employed to predict and analyze the effects of mutations on protein-DNA interactions, which can be extrapolated to understand small molecule-DNA binding. plos.org Techniques like circular dichroism are also used to study the structural changes induced in DNA upon binding of these molecules. researchgate.net Understanding these interactions at a molecular level is crucial for the rational design of more effective DNA-targeting agents. nih.govaps.orgwisc.edu

Modulation of Specific Biological Receptors (e.g., S1P, GPR41)

This compound derivatives have been investigated for their ability to modulate specific biological receptors, which is a promising strategy for treating various diseases.

Sphingosine-1-phosphate (S1P) Receptors: S1P receptors are involved in crucial physiological processes, particularly within the immune system. nih.gov Modulation of these receptors, especially S1P1, can prevent the egress of lymphocytes from lymph nodes, which is beneficial in autoimmune diseases like multiple sclerosis. nih.govwikipedia.org Fingolimod (FTY720), a well-known S1P receptor modulator, has demonstrated efficacy in reducing immune cell infiltration into the central nervous system. nih.govpracticalneurology.com Research suggests that S1P receptor modulators can have direct effects within the central nervous system, independent of their immune cell trafficking activity. practicalneurology.comnih.gov These modulators can also influence the function of various cell types, including oligodendrocytes and B cells. nih.govmdpi.com

G-protein coupled receptor 41 (GPR41): GPR41, a receptor for short-chain fatty acids (SCFAs), plays a role in metabolic and immune homeostasis. nih.gov Modulation of GPR41 is being explored as a therapeutic strategy for various disorders. nih.gov GPR41 is expressed in various tissues, including adipose tissue and sympathetic ganglia, and is involved in regulating energy metabolism. nih.gov Studies have shown that GPR41 can modulate insulin (B600854) secretion and is implicated in the regulation of bone mass by influencing the differentiation of mesenchymal stem cells. nih.govfrontiersin.org The activity of compounds towards GPR41 can be influenced by specific structural features, highlighting the importance of SAR studies in designing effective modulators. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. collaborativedrug.com These studies guide the design and synthesis of new compounds with improved potency and selectivity. researchgate.netchemmethod.com

By systematically modifying the this compound scaffold, researchers can identify key structural features responsible for specific biological effects. For example, the introduction of different substituents at various positions on the acridine (B1665455) ring can significantly alter the compound's anticancer, antimicrobial, or receptor-modulating properties. researchgate.netnih.gov

Conformational analysis using techniques like NMR spectroscopy is crucial in SAR studies, as the three-dimensional shape of a molecule plays a vital role in its interaction with biological targets. cdnsciencepub.comacs.orgacs.org For instance, the stereochemistry of tetrahydrolipstatin, a related complex molecule, has been shown to play a modulating role in its inhibitory activity. nih.gov Computational methods, such as density functional theory (DFT), are also employed to calculate NMR properties and aid in the stereochemical assignment of complex organic molecules, further refining the understanding of SAR. acs.org

Table 2: Key SAR Findings for this compound Analogues

| Structural Modification | Biological Activity Affected | Observation | Reference |

| Introduction of electron-withdrawing groups | Antimicrobial activity | Enhanced activity | researchgate.net |

| Modification of the aryl group on a furan (B31954) moiety | GPR41 modulation | Can switch from antagonistic to agonistic activity | nih.gov |

| Stereochemistry of the β-lactone motif | Lipase inhibition | Plays a modulating role in inhibitory activity | nih.gov |

| Substitution at the 9-position of the octahydroacridine ring | Antibacterial activity | Different substituents lead to varying levels of activity | researchgate.net |

Design and Synthesis of Structurally Modified Derivatives for Enhanced Biological Activity

The synthesis of this compound and its derivatives is a complex process that often begins with simpler aromatic precursors. ontosight.ai These multi-step syntheses require meticulous control over reaction conditions to achieve the desired stereochemistry, which is crucial for biological activity. ontosight.ai Scientists have explored various synthetic pathways to not only produce the core this compound structure but also to introduce a wide array of functional groups. ontosight.ainih.gov The primary goal of these modifications is to improve the compound's interaction with biological targets, thereby enhancing its desired pharmacological effects. nih.govrsc.org

The design of novel derivatives often involves computational modeling to predict how structural changes will affect binding to specific receptors or enzymes. nih.govmdpi.com This in silico approach, combined with traditional synthetic chemistry, has led to the creation of numerous derivatives with potential applications in areas such as neuroprotection and cancer therapy. ontosight.ainih.gov For instance, the introduction of different substituents on the acridine ring has been a common strategy to modulate the biological activity of these compounds. nih.gov

Interactive Table: Synthetic Approaches to this compound Derivatives

| Precursor | Reaction Type | Key Features of Derivatives | Potential Application |

|---|---|---|---|

| Aromatic amines and o-halogenobenzoic acids | Condensation | Functionalized acridine ring | Broad-spectrum biological activity thieme-connect.com |

| Diphenylamine derivatives | Condensation | Functionalized acridines | Varied therapeutic agents thieme-connect.com |

Elucidation of Key Structural Features Governing Pharmacological Responses

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. ijpsr.comtaylorfrancis.com For this compound derivatives, SAR analyses have revealed several key structural features that are critical for their pharmacological responses. kcl.ac.uk

The substitution pattern on the acridine nucleus plays a significant role in determining the potency and selectivity of these compounds. thieme-connect.com For example, the presence and position of specific functional groups can dramatically alter the molecule's ability to interact with its biological target. kcl.ac.ukresearchcommons.org The nature of these substituents, whether they are electron-donating or electron-withdrawing, can influence the electronic properties of the entire molecule and, consequently, its binding affinity. researchgate.net

Correlation of Stereochemistry with Biological Potency

The stereochemistry of this compound derivatives is a critical determinant of their biological potency. ontosight.ai The specific spatial arrangement of atoms, particularly at the chiral centers within the molecule, can profoundly impact how the compound interacts with its biological target. evitachem.com Receptors and enzymes are themselves chiral, and thus they often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer over another.

This stereochemical dependence has been observed in various classes of biologically active compounds, where different isomers of the same molecule can have vastly different pharmacological profiles, ranging from potent agonists to inactive compounds or even antagonists. mdpi.com For this compound derivatives, achieving the correct stereochemical configuration during synthesis is therefore essential for maximizing their therapeutic efficacy. ontosight.ai

Mechanistic Insights into Biological Actions

Understanding the mechanism of action of this compound derivatives at the molecular and cellular level is crucial for their development as therapeutic agents. nih.gov This involves investigating how these compounds interact with their biological targets to elicit a pharmacological response. europa.eu

Investigation of Cellular and Molecular Mechanisms of Action

Research into the cellular and molecular mechanisms of this compound derivatives has revealed their ability to modulate various signaling pathways. nih.gov For example, some derivatives have been shown to influence the expression of genes involved in inflammation and cell proliferation. nih.gov These effects are often mediated through the regulation of key signaling proteins such as kinases and transcription factors. nih.gov

Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells, suggesting their potential as anticancer agents. nih.gov The molecular pathways leading to apoptosis are complex and can involve the activation of caspase cascades and the regulation of cell cycle proteins. nih.gov

Receptor Binding and Activation Studies

The biological effects of many drugs are initiated by their binding to specific receptors on the cell surface or within the cell. nih.govmsdmanuals.com For this compound derivatives, receptor binding studies are essential to identify their molecular targets and to characterize the nature of the drug-receptor interaction. europa.euwikipedia.org

These studies often employ radioligand binding assays or fluorescence-based techniques to measure the affinity of a compound for a particular receptor. nih.govceltarys.com By determining the binding constants (such as Kd or Ki), researchers can quantify the potency of a derivative and compare it to other compounds. wikipedia.org

Furthermore, functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. msdmanuals.com An agonist activates the receptor to produce a biological response, while an antagonist blocks the receptor and prevents its activation by an agonist. msdmanuals.com Some this compound derivatives have been evaluated for their activity at various G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. nih.gov The interaction with specific receptor subtypes can explain the observed pharmacological effects of these compounds. upenn.edu

Interactive Table: Receptor Binding and Functional Activity

| Compound Type | Receptor Target(s) | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| This compound Derivatives | Sigma-2 Receptor (σ2R/TMEM97) | Varies with substitution | Potential modulation of cell proliferation upenn.edu |

| Modified Acridones | Various Kinases | Varies | Anticancer activity nih.gov |

Applications and Future Research Directions

Potential Applications in Medicinal Chemistry and Drug Discovery

The tetradecahydroacridine core is a key structural motif being explored for various therapeutic applications. Research indicates that derivatives of this compound exhibit a range of biological activities, positioning them as promising candidates for drug discovery programs. ontosight.aiontosight.ai The stereochemistry of the ring system plays a critical role in determining the biological effects of these compounds. ontosight.ai

Investigations have highlighted the potential of this compound derivatives in several key therapeutic areas:

Neuroprotective Effects: Certain derivatives have been studied for their potential to act as neuroprotective agents. ontosight.aiontosight.ai This includes their ability to inhibit enzymes implicated in the progression of neurodegenerative diseases. ontosight.aiontosight.ai Patents have been filed for compounds containing the this compound structure for their potential in nerve regeneration and protection. epo.orggoogle.com

Anti-Inflammatory Properties: The anti-inflammatory potential of compounds based on the this compound scaffold is another active area of research. ontosight.aiontosight.ai While the broader class of tetracyclines is known for anti-inflammatory effects, the specific properties of this compound derivatives are a subject of ongoing study. nih.gov

Anticancer Activity: The acridine (B1665455) ring system is a component of many therapeutic agents, and its derivatives have been investigated for antitumor properties. ontosight.aimdpi.com Research into acridone (B373769) derivatives, which share a core structure, has shown potential against various cancer cell lines, suggesting that the fully saturated this compound could serve as a scaffold for new anticancer agents. nih.govnih.gov

Table 1: Investigated Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Investigated Activity | Rationale / Mechanism of Action (Hypothesized) | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Neuroprotection, Nerve Regeneration | Inhibition of enzymes involved in neurodegeneration; modulation of potassium ion channels. | ontosight.aiontosight.aiepo.org |

| Inflammatory Conditions | Anti-inflammatory | Modulation of inflammatory pathways. | ontosight.aiontosight.ai |

| Oncology | Antitumor / Anticancer | The acridine scaffold is present in various anticancer agents; potential for DNA intercalation or enzyme inhibition. | ontosight.ainih.gov |

| Analgesia | Analgesic Effects | Stereochemical features influencing receptor binding. | acs.org |

Integration of this compound Scaffolds in Advanced Chemical Systems

The this compound skeleton serves as a robust building block for constructing larger, more complex chemical systems. Its utility extends beyond direct therapeutic applications into the realm of advanced materials and catalysis, where its defined three-dimensional structure can be leveraged to impart specific functions.

Scaffolds for Complex Molecule Synthesis: As a saturated polycyclic compound, this compound is a prime example of a scaffold that can increase the three-dimensionality of drug candidates, a property associated with improved aqueous solubility and target selectivity. nih.govmdpi.com Synthetic chemists utilize such scaffolds to create diverse libraries of compounds for screening. The direct functionalization of the acridine ring is a key strategy to build complex polycyclic structures efficiently. mdpi.com

Ligands in Catalysis: The nitrogen atom within the heterocyclic structure allows this compound and its derivatives to act as ligands for metal catalysts. The stereochemistry of perhydroacridines has been a subject of study for decades, indicating their importance in organometallic chemistry. acs.orgepdf.pub For instance, silica-supported silver nanoparticles have been used as a catalyst for the synthesis of related decahydroacridine-diones, highlighting the interaction between these heterocyclic systems and metals. chemmethod.com

Components in Materials Science: The structural rigidity and potential for functionalization make these scaffolds interesting for materials science. For example, related saturated nitrogen heterocycles are being explored for applications in developing amorphous catalysts for electrocatalysis, where creating specific active sites is crucial. oaepublish.comtue.nl

Table 2: Use of this compound Scaffolds in Advanced Systems

| System Type | Role of Scaffold | Key Advantage | Reference |

|---|---|---|---|

| Drug Discovery Libraries | Core structural framework | Provides sp³-rich, three-dimensional diversity for improved pharmacological properties. | nih.govmdpi.com |

| Homogeneous/Heterogeneous Catalysis | Ligand or catalyst support | The rigid structure and nitrogen heteroatom can coordinate with metals to influence catalytic activity and selectivity. | acs.orgchemmethod.com |

| Functional Materials | Structural building block | Contributes to the creation of materials with defined porosity and active sites, such as in amorphous catalysts. | oaepublish.comtue.nl |

Emerging Research Avenues and Interdisciplinary Studies

Research on this compound and related saturated aza-heterocycles is expanding into new and interdisciplinary fields. These emerging avenues leverage the unique chemical properties of the scaffold to address challenges in catalysis, materials science, and synthetic methodology.

Photoredox Catalysis: Saturated aza-heterocycles are being functionalized using modern synthetic methods like organic photoredox catalysis. researchgate.netresearchgate.net This approach allows for the direct functionalization of C-H bonds at positions that are typically unreactive, opening up new pathways to novel derivatives that were previously difficult to access. researchgate.net

Electrocatalysis and Energy Storage: There is growing interest in using highly structured organic molecules to create advanced materials for energy applications. dtu.dk The design of novel electrocatalysts for clean energy conversion is a key area where scaffolds like this compound could be used to create well-defined active sites on catalyst surfaces. tue.nldtu.dkinorganic-chemistry-and-catalysis.eu

Computational and Mechanistic Studies: Advanced computational methods, such as Density Functional Theory (DFT), are being employed to study the NMR spectra and stereochemistry of this compound isomers. These theoretical studies provide deep insights into the structural and electronic properties of these molecules, which helps in predicting their reactivity and designing new experiments.

Challenges and Opportunities in this compound Research

Despite its potential, the study and application of this compound are not without challenges. However, these challenges also present significant opportunities for innovation and discovery.

The primary challenge in this compound research is the complexity of its synthesis. escholarship.org The molecule contains multiple stereocenters, leading to a large number of possible stereoisomers. Achieving high stereoselectivity to synthesize a single, desired isomer is a formidable synthetic hurdle. nih.govrsc.orgyoutube.com Classical synthetic methods often yield mixtures of isomers that are difficult to separate and characterize. youtube.com

These challenges create corresponding opportunities for scientific advancement. The development of novel, highly stereoselective synthetic methods is a major goal. escholarship.orgbeilstein-journals.org This includes the design of new catalysts, the application of modern techniques like asymmetric hydrogenation, and the use of photoredox catalysis to achieve precise control over the molecular architecture. researchgate.netescholarship.org The vast and largely unexplored chemical space of this compound derivatives represents a significant opportunity for discovering new molecules with unique biological activities and material properties. ontosight.aiontosight.ai Interdisciplinary collaboration between synthetic chemists, computational scientists, and biologists will be crucial to fully unlock the potential of this versatile scaffold.

Table 3: Challenges and Opportunities in this compound Research

| Challenge | Description | Opportunity | Description | Reference |

|---|---|---|---|---|

| Stereoselective Synthesis | Controlling the 3D arrangement of atoms to produce a single desired stereoisomer is difficult due to multiple chiral centers. | Development of Novel Synthetic Methods | Designing new catalytic systems and synthetic strategies (e.g., asymmetric hydrogenation, photoredox catalysis) to achieve high stereocontrol. | escholarship.orgnih.govyoutube.com |

| Complex Functionalization | Introducing substituents at specific positions on the saturated ring system without affecting other parts of the molecule is chemically challenging. | Direct C-H Functionalization | Using modern methods to selectively activate and functionalize otherwise inert C-H bonds, providing access to novel derivatives. | researchgate.netresearchgate.net |

| Limited Biological Data | While the potential is recognized, comprehensive biological screening and mechanistic studies for many derivatives are lacking. | Exploring New Biological Targets | Screening this compound libraries against a wide range of biological targets to uncover new therapeutic applications. | ontosight.aiontosight.ai |

| Interdisciplinary Integration | Bridging the gap between pure synthesis and applied fields like materials science or medicine. | Interdisciplinary Applications | Applying the scaffold in new contexts such as electrocatalysis, advanced materials, and as probes for biological systems. | tue.nldtu.dk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetradecahydroacridine, and how can their efficiency be evaluated in academic settings?

- Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of acridine derivatives under high-pressure conditions. To evaluate efficiency, researchers should compare reaction yields, purity (via HPLC or GC-MS), and stereochemical outcomes across varying catalysts (e.g., Pd/C vs. Raney Ni). Experimental protocols must detail reaction conditions (temperature, pressure, solvent) and purification steps, ensuring reproducibility . A comparative table (Table 1) is recommended to summarize key parameters.

Table 1: Synthetic Route Comparison

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | 120 | 50 | 78 | 99.5 |

| Raney Ni | 100 | 30 | 65 | 98.2 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry, and what analytical protocols should be followed?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography are critical for resolving stereochemistry. For NOESY, sample preparation in deuterated solvents (e.g., CDCl₃) at concentrations of 10–20 mM is advised to optimize cross-peak resolution. X-ray analysis requires single-crystal growth via slow evaporation in non-polar solvents. Data interpretation should reference IUPAC guidelines for stereochemical descriptors (e.g., rel- configurations) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

- Validate computational methods using benchmark reactions with known experimental outcomes.

- Incorporate solvent effects explicitly via continuum solvation models (e.g., COSMO-RS).

- Cross-check experimental kinetics (e.g., via stopped-flow spectroscopy) with simulated transition states.

- Document all assumptions (e.g., basis sets, convergence criteria) to enable reproducibility .

Q. What methodologies are recommended for investigating solvent effects on this compound’s conformational stability?

- Methodological Answer :

- Experimental : Use variable-temperature NMR in solvents of varying polarity (e.g., DMSO, hexane) to monitor conformational equilibria. Calculate free energy differences (ΔG) using the van’t Hoff equation.

- Computational : Perform molecular dynamics simulations with explicit solvent molecules to assess hydrogen bonding and steric effects.

- Data Interpretation : Compare experimental ΔG values with simulated potential energy surfaces. Discrepancies may indicate overlooked solvent-solute interactions .

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in this compound derivatization?

- Methodological Answer :

- Kinetic Control : Conduct reactions at low temperatures (e.g., 0°C) with short reaction times, quenching intermediates for analysis (e.g., LC-MS).

- Thermodynamic Control : Prolong reaction times at elevated temperatures (e.g., 80°C) to reach equilibrium.

- Validation : Compare product ratios via GC-MS or HPLC. Theoretical modeling (e.g., Eyring equation) can predict dominance of kinetic pathways .

Guidelines for Data Contradiction Analysis

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors .

- Step 2 : Perform sensitivity analysis on computational models (e.g., varying basis sets or solvation parameters) .

- Step 3 : Cross-reference with literature to identify systemic biases (e.g., overestimation of steric effects in DFT) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.